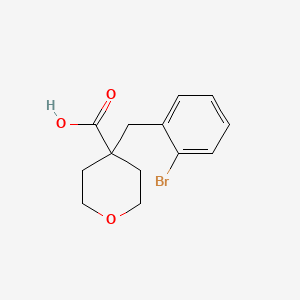
4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid
Descripción general
Descripción
4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid, also known as 2-Bromo-4-tetrahydropyran-4-carboxylic acid, is an organic compound with the chemical formula C9H11BrO3. It is a colorless solid that is soluble in organic solvents and is used in a variety of scientific and medical applications. It is an important intermediate in organic synthesis and has been used in the synthesis of a wide range of compounds, including pharmaceuticals and other biologically active compounds.
Aplicaciones Científicas De Investigación
Synthesis of Novel Heterocyclic Systems
The condensation of 4-(2-bromomethyl)-3,4,5,6-tetrahydro-2H-pyran-4-carbonitrile with various acids has led to the synthesis of novel derivatives containing spiro-linked tetrahydropyran and other heterocyclic fragments. This synthesis is significant for producing new compounds with potential biological and pharmaceutical applications (Kisel et al., 2002).
Development of Diamides
The reaction of 4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-carboxyl chloride with anesthesin and subsequent processes resulted in the formation of diamides. This synthesis is important for expanding the range of available organic compounds for various applications (Agekyan & Mkryan, 2015).
Preparation of SGLT2 Inhibitors
A novel approach for preparing SGLT2 inhibitors, which are significant in treating diabetes, was developed. This process involves synthesizing a compound from 5-bromo-2-chlorobenzoic acid, avoiding the formation of undesired isomers (Liu et al., 2008).
Synthesis of Oligopeptides
Spiroheterocyclic 2H-azirin-3-amines were used to synthesize oligopeptides, which adopt rigid helical conformations. These oligopeptides, containing tetrahydro-2H-pyran, are important for understanding peptide structure and function (Stoykova et al., 2013).
Chemoenzymatic Synthesis of Biologically Active Lactones
A chemoenzymatic synthesis was developed to produce an enantiopure 6-substituted 5,6-dihydro-2H-pyran-2-one, a key structural motif in various biologically active lactones. This synthesis is vital for producing these compounds more efficiently and sustainably (Carrera et al., 2013).
Synthesis of CCR5 Antagonist
A practical method for synthesizing an orally active CCR5 antagonist, used in HIV treatment, was developed. This process involved esterification and a Claisen type reaction, providing an efficient route for producing this important pharmaceutical compound (Ikemoto et al., 2005).
Propiedades
IUPAC Name |
4-[(2-bromophenyl)methyl]oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO3/c14-11-4-2-1-3-10(11)9-13(12(15)16)5-7-17-8-6-13/h1-4H,5-9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNUKYJSOCAESOM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(CC2=CC=CC=C2Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Bromobenzyl)tetrahydro-2H-pyran-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[(4-fluorophenyl)methyl]-2-hydroxyacetamide](/img/structure/B1462670.png)

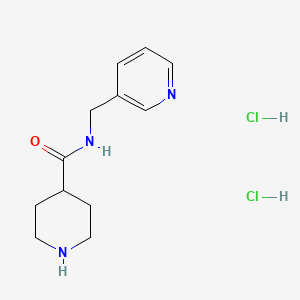


![1-[(4-chlorophenyl)methyl]-3,5-dimethyl-1H-pyrazole-4-carboxylic acid](/img/structure/B1462679.png)
![1-[(Phenylcarbamoyl)methyl]piperidine-3-carboxylic acid](/img/structure/B1462680.png)
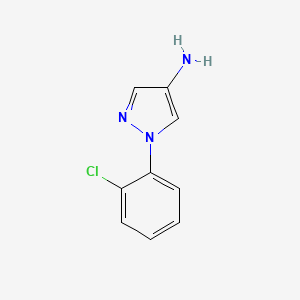
![3-[4-(Pyrazin-2-yl)piperazin-1-yl]propanoic acid](/img/structure/B1462686.png)

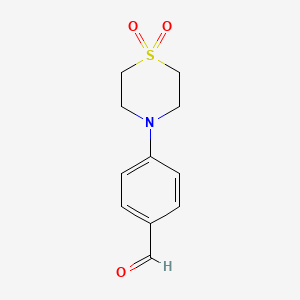
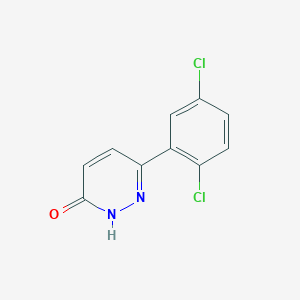
![6-[(1,1-Dioxo-1lambda6-thiolan-3-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B1462692.png)
